5-Nitro-2-(trifluoromethoxy)benzonitrile
Overview
Description
5-Nitro-2-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3F3N2O3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(trifluoromethoxy)benzonitrile typically involves the nitration of 2-(trifluoromethoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 2-(trifluoromethoxy)benzonitrile
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic nature of the nitration process.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and trifluoromethoxy groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 5-Amino-2-(trifluoromethoxy)benzonitrile
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
5-Nitro-2-(trifluoromethoxy)benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly for its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(trifluoromethoxy)benzonitrile depends on its chemical structure and the specific application. In general, the nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties. These features can affect the compound’s interaction with molecular targets and pathways, such as enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-5-(trifluoromethyl)benzonitrile
- 2-Methoxy-5-(trifluoromethyl)benzonitrile
- 2-Nitro-4-(trifluoromethoxy)benzonitrile
Uniqueness
5-Nitro-2-(trifluoromethoxy)benzonitrile is unique due to the specific positioning of the nitro and trifluoromethoxy groups on the benzonitrile core. This arrangement can result in distinct chemical reactivity and physical properties compared to similar compounds. For example, the trifluoromethoxy group can enhance the compound’s stability and lipophilicity, making it suitable for specific applications in drug development and materials science.
Properties
IUPAC Name |
5-nitro-2-(trifluoromethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O3/c9-8(10,11)16-7-2-1-6(13(14)15)3-5(7)4-12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDYKDBZFOVNMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700225 | |
Record name | 5-Nitro-2-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214341-32-8 | |
Record name | 5-Nitro-2-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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